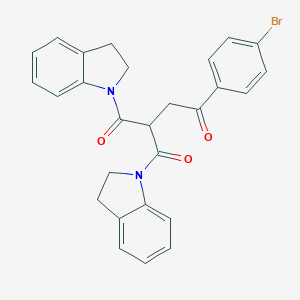![molecular formula C22H19N5O2 B292766 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292766.png)
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one, also known as MT-45, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a Schedule I drug in the United States and has been associated with a number of adverse effects, including addiction, overdose, and death. Despite these risks, MT-45 has been the subject of scientific research due to its potential as a pain reliever and its unique chemical structure.
作用机制
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor and the kappa-opioid receptor, though its activity at these receptors is less well understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one are similar to those of other opioids, including pain relief, sedation, and respiratory depression. It also has the potential to cause addiction, tolerance, and withdrawal symptoms.
实验室实验的优点和局限性
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been used in a number of laboratory experiments due to its unique chemical structure and potential as a pain reliever. However, its Schedule I status and associated risks make it difficult to obtain and use in research.
未来方向
There are a number of potential future directions for research on 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. One area of interest is the development of safer and more effective pain relievers based on the structure of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one. Another area of interest is the investigation of the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating other conditions, such as depression and anxiety. Finally, there is a need for further research into the risks associated with 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one and other synthetic opioids, as well as the development of effective strategies for preventing addiction and overdose.
合成方法
The synthesis of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one involves the reaction of 1,3-diphenylacetone with nitroethane to form 1-(1,3-diphenylpropyl)-2-nitroethylene, which is then reduced to 1-(1,3-diphenylpropyl)-2-aminoethane. This compound is then reacted with 4-methoxybenzaldehyde and acetic anhydride to form the final product, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one.
科学研究应用
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one has been studied for its potential as a pain reliever, particularly in cases where other opioids are not effective. In one study, 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one was found to be effective in reducing pain in rats with neuropathic pain. Other studies have investigated the potential of 12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one in treating cancer pain and postoperative pain.
属性
分子式 |
C22H19N5O2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
12-(4-methoxyphenyl)-8-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one |
InChI |
InChI=1S/C22H19N5O2/c1-13-17-12-23-27(15-6-4-3-5-7-15)21(17)25-20-18(13)22(28)26-19(24-20)14-8-10-16(29-2)11-9-14/h3-12,19,23H,1-2H3,(H,26,28) |
InChI 键 |
OZUUOFBNTPDDIB-UHFFFAOYSA-N |
手性 SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
规范 SMILES |
CC1=C2C(=O)NC(N=C2N=C3C1=CNN3C4=CC=CC=C4)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![14-methyl-8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B292686.png)
![N-({[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292687.png)
![N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea](/img/structure/B292688.png)
![2-[(4-Fluorobenzyl)oxy]-4-(4-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292692.png)
![(14E)-11-(2-chlorophenyl)-14-[(4-methoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B292693.png)
![3-(1H-1,2,3-benzotriazol-1-ylmethyl)-6-[1,1'-biphenyl]-4-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B292701.png)
![5-benzyl-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B292702.png)
![2-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292704.png)
![2-[2-(4-Bromophenyl)-2-oxoethoxy]-4-(3-pyridinyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292705.png)
![7-(dibenzylamino)-8H-pyrimido[4,5-d]pyrimidine-2,4-dithione](/img/structure/B292706.png)
![Ethyl 3,5-bis(2-oxopropylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-11-carboxylate](/img/structure/B292708.png)